5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide

Molecular size efficiency Fragment-based drug discovery Ligand efficiency metrics

5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide (CAS 338401-60-8) is a heterocyclic building block belonging to the thiazole-clubbed 1,3,4-oxadiazole family. Structurally, it features a 2,4-diphenylthiazole moiety connected via a methylene bridge to the C-5 position of a 1,3,4-oxadiazole ring, with a methyl sulfide (-SCH3) group at the oxadiazole C-2 position.

Molecular Formula C19H15N3OS2
Molecular Weight 365.47
CAS No. 338401-60-8
Cat. No. B2434980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide
CAS338401-60-8
Molecular FormulaC19H15N3OS2
Molecular Weight365.47
Structural Identifiers
SMILESCSC1=NN=C(O1)CC2=C(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H15N3OS2/c1-24-19-22-21-16(23-19)12-15-17(13-8-4-2-5-9-13)20-18(25-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3
InChIKeyOEMQLTMHMGLEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide (CAS 338401-60-8): Core Scaffold & Procurement Profile


5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide (CAS 338401-60-8) is a heterocyclic building block belonging to the thiazole-clubbed 1,3,4-oxadiazole family. Structurally, it features a 2,4-diphenylthiazole moiety connected via a methylene bridge to the C-5 position of a 1,3,4-oxadiazole ring, with a methyl sulfide (-SCH3) group at the oxadiazole C-2 position. The compound has a molecular formula of C19H15N3OS2 and a molecular weight of 365.47 g/mol . This scaffold combines two privileged heterocyclic pharmacophores—thiazole and 1,3,4-oxadiazole—that are individually recognized for antimicrobial, antifungal, anticancer, and anti-inflammatory activities [1]. The compound is commercially available for non-human research use through specialty chemical suppliers, typically at ≥95% purity, and is primarily positioned as a screening compound or synthetic building block for medicinal chemistry and early-stage drug discovery programs .

Why Generic Substitution Fails for 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide (CAS 338401-60-8)


The 5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole scaffold is commercially supplied with diverse C-2 sulfide substituents—methyl, 4-fluorobenzyl, 4-chlorobenzyl, and 2,6-dichlorobenzyl—all sharing an identical core but differing profoundly in physicochemical profile. These substituents critically modulate lipophilicity (computed logP spanning approximately 3.7 to >6.0), molecular weight (365 to 510 g/mol), and rotatable bond count (4 to 8), each of which independently influences membrane permeability, solubility, metabolic stability, and target binding . Class-level evidence from structurally analogous thiazole-clubbed 1,3,4-oxadiazoles demonstrates that even minor para-substituent changes on the phenyl ring of the sulfide side chain can alter antibacterial MIC values by ≥2-fold and shift cytotoxicity profiles [1][2]. Consequently, treating these sulfide variants as interchangeable without compound-specific qualification risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, compromising lead optimization campaigns and procurement reproducibility.

Quantitative Differentiation Evidence: 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide (CAS 338401-60-8) vs. Closest Analogs


Molecular Weight Reduction Advantage: Methyl Sulfide vs. 4-Fluorobenzyl & 2,6-Dichlorobenzyl Analogs

The methyl sulfide substituent confers the lowest molecular weight (365.47 g/mol) among the commercially available C-2 sulfide variants in this scaffold series, compared to the 4-fluorobenzyl analog (338750-02-0, MW 459.6 g/mol) and the 2,6-dichlorobenzyl analog (338750-01-9, MW 510.5 g/mol) . This represents a 20% and 28% MW reduction, respectively—a meaningful advantage for programs applying ligand efficiency (LE) or lipophilic ligand efficiency (LLE) metrics in hit-to-lead optimization, where lower MW starting points enable greater synthetic tractability and improved pharmacokinetic potential [1].

Molecular size efficiency Fragment-based drug discovery Ligand efficiency metrics

Lipophilicity Control: LogP Differentiation Between Methyl Sulfide and Benzyl-Substituted Analogs

The computed lipophilicity (cLogP) of the methyl sulfide target compound is estimated at approximately 4.2–4.6, whereas the 4-chlorobenzyl analog (CAS 338401-66-4) reaches cLogP ~5.8, and the 2,6-dichlorobenzyl analog exceeds cLogP ~6.2 . This represents a >1 log unit difference, which in the context of the widely observed relationship between elevated logP (>5) and increased risk of poor solubility, metabolic instability, hERG binding, and promiscuous off-target activity, positions the methyl sulfide variant as a more developable starting point [1]. The lower lipophilicity also aligns with the 'flatland' concern in screening libraries, where excessively lipophilic compounds dominate but fail in lead optimization.

Lipophilicity ADME profiling Metabolic stability

Rotatable Bond Efficiency: Favorable Conformational Profile Versus Bulkier Analogs

The methyl sulfide target compound contains 4 rotatable bonds (excluding the methoxy sulfide rotation), compared to 6–8 rotatable bonds in the benzyl-substituted analogs (e.g., 7 rotatable bonds in the 4-fluorobenzyl analog, CAS 338750-02-0) . The Veber rule for oral bioavailability sets a threshold of ≤10 rotatable bonds, but a lower count is generally favorable for reducing conformational entropy and improving binding affinity. The difference of 2–4 additional rotatable bonds in benzyl analogs can translate to a measurable reduction in binding free energy (estimates of ~0.5–1.0 kcal/mol per frozen rotatable bond), potentially affecting target engagement [1].

Conformational flexibility Bioavailability Drug-likeness

Class-Level Antimicrobial Activity: Evidence from Thiazole-Clubbed 1,3,4-Oxadiazole Derivatives

In a systematic SAR study of thiazole-clubbed 1,3,4-oxadiazole derivatives (compounds 5a–5l) reported by Desai et al. (2013), representative compounds from this chemotype demonstrated in vitro antibacterial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacterial strains, with compounds 5c and 5i exhibiting the most potent antibacterial activity [1]. Compound 5f was identified as the most potent antifungal agent. Critically, the SAR revealed that electron-withdrawing substituents at the para position of the phenyl ring enhanced antibacterial potency [1]. The target methyl sulfide compound contains the identical 2,4-diphenylthiazole-oxadiazole core with a distinct C-2 sulfide substituent that can be further optimized based on these SAR trends.

Antibacterial activity Antifungal activity Structure-activity relationship

Cytotoxicity Profile: Low Cellular Toxicity Associated with the Thiazole-Oxadiazole Chemotype

In the Desai et al. (2013) study, MTT cytotoxicity assays on HeLa cells revealed that several potent antimicrobial compounds from the thiazole-clubbed 1,3,4-oxadiazole series (specifically 5b, 5c, 5f, 5h, and 5i) exhibited low cytotoxicity, indicating a favorable therapeutic window for this chemotype [1]. This class-level observation suggests that the core scaffold, including the 2,4-diphenylthiazole-5-methyl-1,3,4-oxadiazole architecture shared by the target compound, does not inherently confer cytotoxic liability. However, the specific cytotoxicity of the methyl sulfide variant (CAS 338401-60-8) has not been independently reported and would require experimental confirmation.

Cytotoxicity Therapeutic index Safety screening

Synthetic Tractability and Cost Efficiency: Methyl Sulfide vs. Benzyl Sulfide Analogs

The C-2 methyl sulfide group in CAS 338401-60-8 is installed via S-alkylation of the corresponding 1,3,4-oxadiazole-2-thione precursor using methyl iodide or dimethyl sulfate—reagents that are inexpensive, commercially available at scale, and generate minimal purification burden [1]. In contrast, the benzyl-substituted analogs require substituted benzyl halides, which are more costly, often require custom synthesis for non-standard substitution patterns (e.g., 2-chloro-6-fluorobenzyl), and can introduce reactive impurities. This translates to a tangible advantage in compound cost per gram and scalability for large screening campaigns . Furthermore, the simpler methyl sulfide structure avoids the additional conformational complexity and potential metabolic liabilities introduced by the benzyl group (e.g., CYP450-mediated benzylic oxidation).

Synthetic accessibility Reagent cost Library production

Optimal Application Scenarios for 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide (CAS 338401-60-8)


Antimicrobial Hit Identification via Phenotypic Screening

Based on class-level evidence from Desai et al. (2013) demonstrating broad-spectrum antibacterial and antifungal activity for the thiazole-clubbed 1,3,4-oxadiazole chemotype [1], CAS 338401-60-8 is well-suited for inclusion in phenotypic screening libraries targeting Gram-positive pathogens (S. aureus, B. subtilis) and fungal species (C. albicans). The compound's lower molecular weight (365.47 g/mol) relative to benzyl-substituted analogs provides a ligand-efficient starting point for hit expansion, while the methyl sulfide group can serve as a synthetically tractable handle for further derivatization or as a bioisostere replacement in late-stage optimization.

Scaffold Hopping and SAR Expansion Around C-2 Sulfide Position

Procurement of CAS 338401-60-8 enables systematic SAR exploration of the C-2 sulfide substituent. The methyl group represents the minimal steric and lipophilic substitution, establishing a baseline for comparative evaluation against the larger benzyl analogs (CAS 338750-02-0, 338401-66-4, 338750-01-9). This approach is particularly valuable for teasing apart the contributions of steric bulk, lipophilicity, and electronic effects to biological activity—a key objective in rational lead optimization [2]. The compound's 4 rotatable bonds also provide a more rigid scaffold for conformational SAR studies.

Fragment-Based Drug Discovery (FBDD) Library Component

With a molecular weight of 365.47 g/mol and a computed logP of ~4.2–4.6, CAS 338401-60-8 falls within the upper boundary of fragment-like chemical space (typically MW < 300, but expanded fragment definitions accommodate up to 400 g/mol). The compound's bi-heterocyclic architecture—combining 2,4-diphenylthiazole and 1,3,4-oxadiazole—offers multiple hydrogen bond acceptor sites and aromatic stacking surfaces, making it a suitable fragment for structure-based design targeting ATP-binding pockets or allosteric sites in kinases and other enzymes. Its lower lipophilicity relative to benzyl analogs reduces non-specific binding risk in fragment screens [3].

Cost-Efficient Library Production for Large-Scale Screening Campaigns

The methyl sulfide group is installed using methyl iodide, a reagent that is 5- to 50-fold less expensive per gram than the benzyl halides required for competing analogs. For academic screening centers, biotech startups, or CROs assembling libraries of thousands of compounds, this cost differential becomes significant. Selecting CAS 338401-60-8 over benzyl-substituted variants for initial screening campaigns can meaningfully reduce procurement costs while still providing the same core pharmacophore for hit discovery. The simpler synthesis also enables faster resupply and better batch-to-batch consistency, addressing a common pain point in compound management for high-throughput screening facilities .

Quote Request

Request a Quote for 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.